Trifluoroborane Hydrate Trifluoroborane Hydrate
Brand Name: Vulcanchem
CAS No.: 15433-40-6
VCID: VC14224137
InChI: InChI=1S/BF3.H2O/c2-1(3)4;/h;1H2
SMILES:
Molecular Formula: BF3H2O
Molecular Weight: 85.82 g/mol

Trifluoroborane Hydrate

CAS No.: 15433-40-6

Cat. No.: VC14224137

Molecular Formula: BF3H2O

Molecular Weight: 85.82 g/mol

* For research use only. Not for human or veterinary use.

Trifluoroborane Hydrate - 15433-40-6

CAS No. 15433-40-6
Molecular Formula BF3H2O
Molecular Weight 85.82 g/mol
IUPAC Name trifluoroborane;hydrate
Standard InChI InChI=1S/BF3.H2O/c2-1(3)4;/h;1H2
Standard InChI Key MVJKXJPDBTXECY-UHFFFAOYSA-N
Canonical SMILES B(F)(F)F.O

Chemical Structure and Physicochemical Properties

Physical Properties

The compound exists as a colorless, crystalline solid at standard temperature and pressure, with a molecular weight of 85.82 g/mol. Its hygroscopic nature necessitates storage in anhydrous environments to prevent decomposition. Key physicochemical parameters include:

PropertyValue/DescriptionSource
Melting PointDecomposes above 20°C
SolubilitySoluble in polar solvents
Density1.64 g/cm³ (estimated)
HygroscopicityHigh

The hydrate’s instability at elevated temperatures drives its decomposition into boric acid (H₃BO₃) and fluoroboric acid (HBF₄), a process accelerated in aqueous solutions .

Synthesis and Reactivity

Industrial Synthesis Pathways

Boron trifluoride, the precursor to the hydrate, is synthesized via the reaction of boron oxides (B₂O₃) with hydrogen fluoride (HF) at high temperatures:
B2O3+6HF2BF3+3H2O\text{B}_2\text{O}_3 + 6\text{HF} \rightarrow 2\text{BF}_3 + 3\text{H}_2\text{O}
Trifluoroborane hydrate forms spontaneously when gaseous BF₃ is exposed to atmospheric moisture or deliberately hydrated under controlled conditions .

Hydrolysis and Equilibrium Dynamics

The hydrate exists in equilibrium with its hydrolysis products. Initial aquation yields hydroxyfluoroboric acids (e.g., HBF₃OH), which subsequently decompose into boric and fluoroboric acids :
BF3H2OHBF3OHH3BO3+HBF4\text{BF}_3·\text{H}_2\text{O} \rightleftharpoons \text{HBF}_3\text{OH} \rightarrow \text{H}_3\text{BO}_3 + \text{HBF}_4
This stepwise hydrolysis, mediated by water activity and temperature, underscores the compound’s dual role as both a stable hydrate and a latent source of reactive boron species .

Applications in Catalysis and Synthesis

Lewis Acid Catalysis

As a solid-phase Lewis acid, trifluoroborane hydrate catalyzes reactions requiring milder conditions than anhydrous BF₃. Key applications include:

  • Polymerization: Initiates cationic polymerization of alkenes and epoxides.

  • Friedel-Crafts Alkylation: Facilitates electrophilic aromatic substitutions in fine chemical synthesis.

  • Isomerization: Mediates skeletal rearrangements in terpene and steroid chemistry.

Carbene-BF₃ Adducts in Modern Chemistry

A 2024 breakthrough revealed that deprotonating imidazol(in)ium tetrafluoroborates with LiN(SiMe₃)₂ generates carbene-BF₃ adducts . These zwitterionic complexes, exemplified by CAAC-BF₃ (Cyclic Alkyl Amino Carbene), exhibit exceptional stability and utility:

  • Radioimaging Agents: The adducts’ lipophilicity and boron content enable their use in neutron capture therapy and PET imaging .

  • Catalyst Design: CAAC-BF₃ adducts resist decomposition under harsh conditions, enhancing longevity in cross-coupling reactions .

Recent Advances and Future Directions

Lithium-Assisted Borylation

The 2024 discovery of Li⁺-mediated BF₃ abstraction from BF₄⁻ anions has opened new synthetic avenues . This method enables high-yield production of carbene-BF₃ complexes without requiring anhydrous BF₃ gas, simplifying large-scale applications .

Environmental and Regulatory Considerations

Ongoing research aims to:

  • Quantify BF₃·H₂O’s environmental persistence and bioaccumulation potential.

  • Develop greener alternatives for BF₃-dependent processes.

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